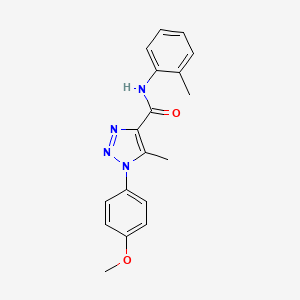![molecular formula C22H15Cl3N2O3S B2851217 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 477713-43-2](/img/structure/B2851217.png)
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a useful research compound. Its molecular formula is C22H15Cl3N2O3S and its molecular weight is 493.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Exposure and Human Health
Persistent Organic Pollutants (POPs) in Breast Milk : Research highlights the presence of organochlorine compounds like PCBs, DDT, and hexachlorobenzene in human breast milk, reflecting environmental contamination and exposure levels in the population. These studies provide critical insights into the bioaccumulation of POPs and their potential impacts on human health, especially in infants through breastfeeding (Norén & Meironyte, 2000).
Firefighters' Exposure to Halogenated Compounds : Investigations into the serum of firefighters post-fire events have identified elevated levels of PCDD/Fs and PBDEs, indicating occupational exposure to harmful dioxins and flame retardants. This research underscores the importance of understanding exposure sources and potential health risks in specific professions (Shaw et al., 2013).
Exposure to Pesticides in Children : A study on the environmental exposure to organophosphorus and pyrethroid pesticides in children demonstrated widespread exposure, with potential risks due to these developmental neurotoxicants. Such research is pivotal for developing public health policies regarding the regulation and use of chemical pesticides (Babina et al., 2012).
Propriétés
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-(2,5-dichlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O3S/c23-16-7-5-15(6-8-16)14-30-21-4-2-1-3-18(21)20-11-12-27(26-20)31(28,29)22-13-17(24)9-10-19(22)25/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMKAMIGFVYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

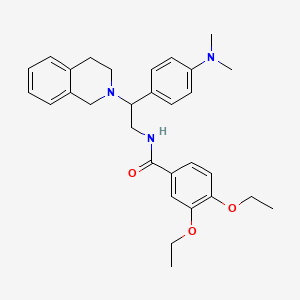
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2851138.png)


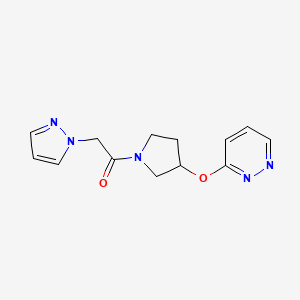
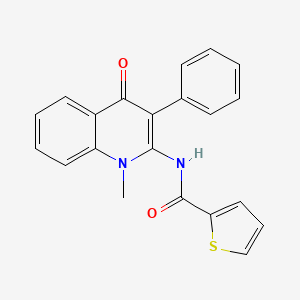
![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2851145.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2851147.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2851150.png)
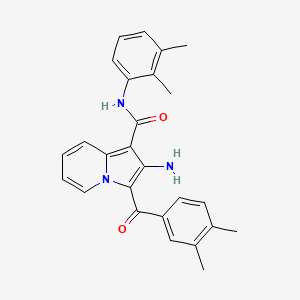
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2851153.png)
